

Application Note: Analysis of Methoprene Residues by Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest		
Compound Name:	Methoprene	
Cat. No.:	B1676399	Get Quote

Abstract

This application note details a robust and sensitive method for the determination of **Methoprene** residues in various food matrices using Gas Chromatography-Mass Spectrometry (GC-MS). **Methoprene**, an insect growth regulator, is widely used in agriculture and public health to control insect populations. Consequently, monitoring its residues in food commodities is crucial for ensuring consumer safety and regulatory compliance. The described protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based sample preparation procedure followed by GC-MS analysis. This method provides high selectivity and sensitivity for the quantification of **Methoprene**. This document is intended for researchers, scientists, and professionals in the field of drug and pesticide residue analysis.

Introduction

Methoprene is a juvenile hormone analog that disrupts the life cycle of insects, preventing them from reaching maturity and reproducing. Its application in agriculture on stored grains, fruits, and vegetables, as well as in aquatic environments to control mosquitoes, necessitates reliable analytical methods for residue monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering excellent separation efficiency and definitive identification based on mass-to-charge ratios of fragmented ions. This application note provides a comprehensive protocol for the extraction, cleanup, and GC-MS analysis of **Methoprene** residues.



Experimental Protocol Sample Preparation (QuEChERS Method)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food.[1] For fatty food matrices, modifications are necessary to minimize lipid co-extraction.[2]

a. Extraction:

- Homogenize a representative 10-15 g sample of the food matrix. For dry samples, add an appropriate amount of water to rehydrate.[3]
- Transfer the homogenized sample to a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile (ACN). For the AOAC method, use 15 mL of ACN with 1% acetic acid.[3]
- Add an appropriate internal standard.
- Shake vigorously for 1 minute.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
- Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.
- Centrifuge at ≥ 3000 rcf for 5 minutes.
- b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Transfer the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing primary secondary amine (PSA) sorbent to remove organic acids and sugars, and C18 sorbent for non-polar interferences. For matrices with high fat content, a sorbent like Z-Sep+ can be used for efficient lipid removal.[2] For pigmented samples, graphitized carbon black (GCB) can be included, though it may adsorb planar pesticides.
- Vortex for 30 seconds.



- Centrifuge at ≥ 3000 rcf for 5 minutes.
- The resulting supernatant is ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for **Methoprene** analysis. Optimization may be required based on the specific instrument and column used.

Parameter	Condition	
Gas Chromatograph	Agilent 7890B GC or equivalent	
Mass Spectrometer	Agilent 7010B GC/MS Triple Quad or equivalent	
Injector	Split/Splitless	
Inlet Temperature	250 °C	
Injection Volume	1-2 μL	
Injection Mode	Splitless	
Carrier Gas	Helium	
Flow Rate	1.2 mL/min (Constant Flow)	
Column	HP-5MS (30 m x 0.25 mm, 0.25 μm) or equivalent	
Oven Program	Initial temp 70°C, hold for 2 min, ramp to 200°C at 25°C/min, then to 280°C at 5°C/min, hold for 5 min.	
Transfer Line Temp	280 °C	
Ion Source Temp	230 °C	
Ionization Mode	Electron Ionization (EI)	
Electron Energy	70 eV	
Acquisition Mode	Selected Ion Monitoring (SIM)	
Monitored Ions (m/z)	Quantifier: 73, Qualifiers: 59, 81	



Data Presentation

The following tables summarize typical quantitative data for the GC-MS analysis of **Methoprene**. These values are representative and may vary depending on the matrix and specific experimental conditions.

Table 1: Method Validation Parameters

Parameter	Result
Linearity (R²)	> 0.99
Limit of Detection (LOD)	0.005 mg/kg
Limit of Quantification (LOQ)	0.01 mg/kg
Intra-day Precision (%RSD)	< 10%
Inter-day Precision (%RSD)	< 15%

Table 2: Recovery Data in Various Food Matrices

Matrix	Spiking Level (mg/kg)	Average Recovery (%)	RSD (%)
Wheat	0.01	95	6.8
0.1	98	5.2	
Apple	0.01	92	8.1
0.1	96	6.5	
Spinach	0.01	88	9.5
0.1	91	7.8	
Milk (Fatty Matrix)	0.01	85	11.2
0.1	89	9.1	



Recovery data is based on typical performance of QuEChERS-based methods for pesticide residue analysis. Actual results should be determined through in-house validation studies.

Visualizations

Methoprene Residue Analysis Workflow

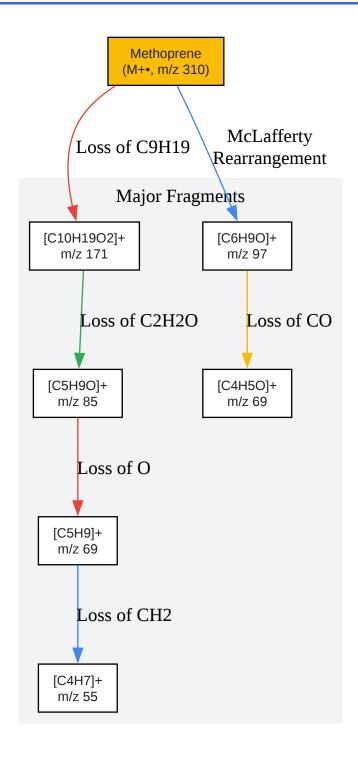


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Caption: Workflow for Methoprene residue analysis.

Electron Ionization Fragmentation of Methoprene





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Caption: Proposed fragmentation of **Methoprene** in EI-MS.

Conclusion



The GC-MS method detailed in this application note provides a reliable and sensitive approach for the routine monitoring of **Methoprene** residues in a variety of food matrices. The use of the QuEChERS sample preparation protocol ensures high-throughput and effective cleanup, while the selectivity of the GC-MS in SIM mode allows for accurate quantification at low levels. This method can be readily implemented in food safety and quality control laboratories to ensure compliance with regulatory limits for **Methoprene**. In-house validation is recommended to ensure the method's performance for specific laboratory conditions and sample matrices.

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References

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